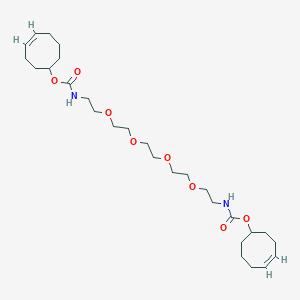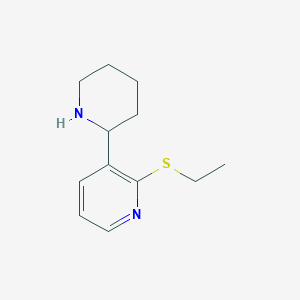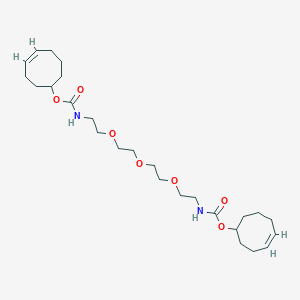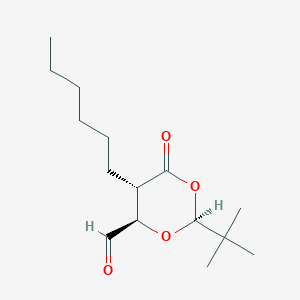
(E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a trifluoropropenyl group attached to a cyclopropanecarboxylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst.
Introduction of the trifluoropropenyl group: This step involves the addition of a trifluoropropenyl group to the cyclopropane ring, often using a trifluoropropenyl halide under basic conditions.
Attachment of the phenoxyphenyl group: This is typically done through a nucleophilic aromatic substitution reaction, where a phenoxyphenyl halide reacts with a nucleophile.
Formation of the cyano group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including insecticidal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The cyano group and trifluoropropenyl group play crucial roles in its activity, interacting with active sites of enzymes and altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Cypermethrin: Another synthetic pyrethroid with similar insecticidal properties.
Permethrin: A widely used insecticide with a similar structure but different substituents.
Deltamethrin: Known for its high potency and similar mode of action.
Uniqueness
(E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoropropenyl group, in particular, enhances its stability and efficacy compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H20F3NO3 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 2,2-dimethyl-3-[(E)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H20F3NO3/c1-22(2)18(11-12-23(24,25)26)20(22)21(28)30-19(14-27)15-7-6-10-17(13-15)29-16-8-4-3-5-9-16/h3-13,18-20H,1-2H3/b12-11+ |
Clave InChI |
QOXKYTQTCGYZJV-VAWYXSNFSA-N |
SMILES isomérico |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C/C(F)(F)F)C |
SMILES canónico |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


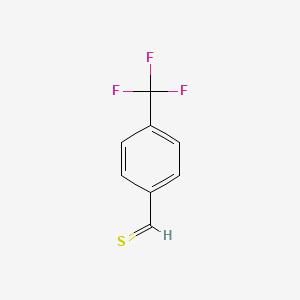
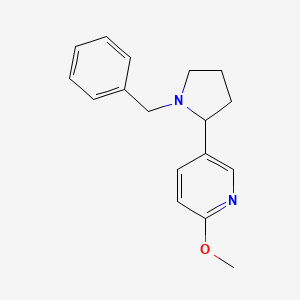
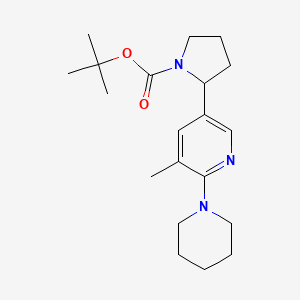
![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)

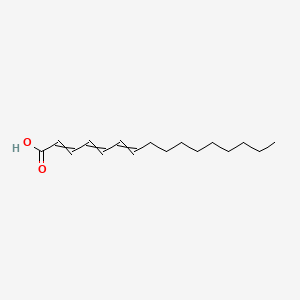
palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
